1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-
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Overview
Description
ML137 is a highly selective positive allosteric modulator for the muscarinic acetylcholine receptor M1. This compound has been extensively studied for its potential therapeutic applications in central nervous system disorders, including Alzheimer’s disease and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process includes the formation of 5- and 6-membered spirocycles, which have shown improved efficacy and selectivity for the muscarinic acetylcholine receptor M1 . The synthetic route typically involves the following steps:
- Formation of the isatin intermediate.
- Introduction of spirocyclic moieties through cyclization reactions.
- Purification and characterization of the final product.
Industrial Production Methods
While specific industrial production methods for ML137 are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ML137 undergoes various chemical reactions, including:
Reduction: Reduction of the isatin carbonyl group.
Substitution: Introduction of spirocyclic moieties through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include spirocyclic derivatives of the isatin intermediate, which exhibit enhanced potency and selectivity for the muscarinic acetylcholine receptor M1 .
Scientific Research Applications
ML137 has been widely used in scientific research due to its selective modulation of the muscarinic acetylcholine receptor M1. Its applications include:
Chemistry: Studying the structure-activity relationships of positive allosteric modulators.
Biology: Investigating the role of muscarinic acetylcholine receptors in cellular signaling pathways.
Industry: Potential applications in the development of new drugs targeting muscarinic acetylcholine receptors.
Mechanism of Action
ML137 exerts its effects by selectively modulating the muscarinic acetylcholine receptor M1. It enhances the receptor’s response to acetylcholine, a critical neurotransmitter, by binding to an allosteric site distinct from the orthosteric acetylcholine binding site . This modulation leads to improved cognitive function and reduced symptoms in models of central nervous system disorders .
Comparison with Similar Compounds
Similar Compounds
VU0366369: Another selective positive allosteric modulator for the muscarinic acetylcholine receptor M1.
Xanomeline: An orthosteric agonist for muscarinic acetylcholine receptors, though less selective.
Uniqueness
ML137 is unique in its high selectivity and efficacy for the muscarinic acetylcholine receptor M1. Unlike other modulators, it introduces spirocyclic replacements for the isatin ketone, resulting in improved potency and reduced side effects .
Properties
Molecular Formula |
C19H14FN3O2 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]indole-2,3-dione |
InChI |
InChI=1S/C19H14FN3O2/c1-22-10-14(9-21-22)12-6-7-13(16(20)8-12)11-23-17-5-3-2-4-15(17)18(24)19(23)25/h2-10H,11H2,1H3 |
InChI Key |
JCOKRGWZMBZKFO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O)F |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O)F |
Synonyms |
1-[[2-Fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]indole-2,3-dione; ML-137; VU0366369 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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